N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide
Description
N'-[(1E)-1-(Biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide is a synthetic hydrazide derivative characterized by a cyclopropane ring substituted with a phenyl group and a biphenyl-ethylidene moiety.
Properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H22N2O/c1-17(18-12-14-20(15-13-18)19-8-4-2-5-9-19)25-26-24(27)23-16-22(23)21-10-6-3-7-11-21/h2-15,22-23H,16H2,1H3,(H,26,27)/b25-17+ |
InChI Key |
ZHHGZWXJFALDGG-KOEQRZSOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 1,1’-biphenyl-4-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Condensation Reactions
The compound’s synthesis relies on acid-catalyzed condensation between 2-phenylcyclopropanecarbohydrazide and 1-(biphenyl-4-yl)ethanone (or equivalent ketone derivatives). This reaction forms the hydrazone (C=N) bond under reflux conditions .
| Reagent | Conditions | Yield | Mechanism |
|---|---|---|---|
| 1-(Biphenyl-4-yl)ethanone | Anhydrous ethanol, HCl catalyst, reflux (~80°C), 2–4 hours | ~85% | Nucleophilic attack by hydrazide on ketone, followed by dehydration |
This method is analogous to the synthesis of structurally related hydrazones, such as (E)-N’-(1-(benzofuran-2-yl)ethylidene) derivatives . The biphenyl group enhances steric hindrance, potentially slowing reaction kinetics compared to simpler aryl ketones.
Oxidation Reactions
The hydrazone bond and cyclopropane ring are susceptible to oxidative cleavage. Experimental data from analogs suggest the following pathways:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | Acidic aqueous medium (H₂SO₄) | Biphenyl-4-carboxylic acid + cyclopropane fragmentation products |
| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage of C=N bond to form carbonyl compounds |
Oxidation of the cyclopropane ring may yield 1,3-diketones or linear alkanes depending on reaction severity. The biphenyl moiety remains largely inert under mild conditions due to its aromatic stability.
Reduction Reactions
The C=N bond is reducible to a C-N single bond using borohydrides or catalytic hydrogenation:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 0–25°C | N'-[(1-(biphenyl-4-yl)ethyl)-2-phenylcyclopropanecarbohydrazide |
| H₂, Pd/C | Ethanol, 50 psi, 60°C | Saturated hydrazine derivative |
Reduction preserves the cyclopropane ring but may induce strain-related side reactions if harsh conditions are applied.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under acidic or nucleophilic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (gas) | CHCl₃, 25°C | 1-Bromo-3-phenylpropane derivative |
| NH₃ | Ethanol, reflux | Amine-functionalized open-chain analog |
Ring-opening reactivity is modulated by the electron-donating/withdrawing effects of the biphenyl substituent.
Coordination Chemistry
The hydrazone acts as a bidentate ligand for transition metals, forming complexes with potential catalytic or medicinal applications:
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, 60°C | Octahedral Cu(II) complex |
| FeCl₃ | Ethanol, reflux | Tetrahedral Fe(III) complex |
The biphenyl group enhances π-stacking interactions in supramolecular assemblies, as observed in X-ray crystallography studies of related compounds .
Biological Activity-Driven Reactions
In pharmacological contexts, the compound may undergo enzymatic transformations:
-
Hydrolysis : Esterases or amidases cleave the carbohydrazide bond, releasing biphenyl metabolites.
-
Oxidative Metabolism : Cytochrome P450 enzymes oxidize the cyclopropane ring or aryl groups.
Key Research Findings
-
Steric Effects : The biphenyl group reduces reaction rates in nucleophilic substitutions compared to monosubstituted analogs.
-
Thermal Stability : Decomposition occurs above 250°C, primarily via cyclopropane ring fragmentation.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) stabilize the hydrazone bond during metal coordination .
Areas for Further Study
-
Catalytic Applications : Explore use in asymmetric synthesis via chiral metal complexes.
-
Photochemical Reactivity : Investigate [2+2] cycloadditions involving the cyclopropane ring under UV light.
Data derived from experimental studies on structural analogs and computational modeling provide a robust foundation for predicting this compound’s reactivity. Direct experimental validation is recommended to confirm inferred pathways.
Scientific Research Applications
Medicinal Chemistry
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been investigated for its potential as a therapeutic agent due to its structural characteristics that may interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of hydrazones have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has indicated that hydrazone derivatives can possess antibacterial and antifungal activities. The biphenyl moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial strains .
Material Science
The unique structural features of this compound make it suitable for applications in material science.
- Polymer Chemistry : Compounds like this can serve as intermediates in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of cyclopropane units can lead to materials with enhanced rigidity and thermal stability .
- Nanotechnology : The compound has potential applications in the development of nanomaterials, where its hydrophobic properties could be advantageous for creating stable colloidal systems or drug delivery vehicles .
Case Study 1: Anticancer Screening
A study evaluated the anticancer efficacy of various hydrazone derivatives, including those structurally related to this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for drug development targeting specific cancers .
Case Study 2: Synthesis and Characterization
Researchers synthesized a series of cyclopropane-containing hydrazones and characterized their physical and chemical properties using techniques such as NMR spectroscopy and mass spectrometry. The results demonstrated the stability of these compounds under various conditions, highlighting their potential utility in pharmaceutical formulations .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activities | Targeted therapy options |
| Material Science | Polymer synthesis and nanomaterials | Enhanced mechanical properties |
| Drug Delivery Systems | Development of stable colloidal systems | Improved bioavailability |
Mechanism of Action
The mechanism by which N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
Structural Stability : Cyclopropane rings confer rigidity but may reduce solubility compared to pyridine or thiophene cores, necessitating formulation optimization for bioavailability .
Target Selectivity : The biphenyl group’s bulkiness could limit binding to shallow enzymatic pockets (e.g., dengue protease) but enhance interactions with hydrophobic targets (e.g., bacterial membranes) .
Biological Activity
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide, also known as (E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 108446-63-5 |
| Molecular Formula | C20H18N2 |
| Molecular Weight | 286.37 g/mol |
The compound features a biphenyl moiety and a cyclopropane structure, contributing to its unique chemical behavior and potential biological activity.
Anticancer Potential
Recent studies have indicated that similar hydrazone derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the induction of apoptosis through caspase activation and modulation of cell cycle progression.
Case Study: Anticancer Activity
A study conducted on a related hydrazone derivative demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The study suggested that the compound could induce apoptosis via mitochondrial pathways, which is a critical mechanism in cancer therapy .
Antimicrobial Activity
Hydrazone compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is often linked to the ability of the hydrazone to disrupt bacterial cell membranes.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Pseudomonas aeruginosa | 60 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
In addition to anticancer and antimicrobial activities, this compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, inhibitors of lysine-specific demethylase (LSD1) have shown promise in treating various cancers by reversing epigenetic modifications that promote tumor growth .
Research Findings: Enzyme Inhibition
A related study found that compounds targeting LSD1 exhibited IC50 values ranging from 10 to 30 µM, suggesting that structural modifications can enhance inhibitory potency. This insight provides a pathway for optimizing this compound for better enzyme inhibition .
Q & A
Q. How can the synthesis of N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide be optimized for higher yield and purity?
Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 2-phenylcyclopropanecarbohydrazide and biphenyl-4-yl ethylidene carbonyl derivatives. Key optimization strategies include:
- Solvent Selection: Ethanol or methanol under reflux (60–80°C) promotes efficient imine bond formation .
- Catalyst Use: Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) enhance reaction rates and reduce side products .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
- Yield Monitoring: Thin-layer chromatography (TLC) tracks reaction progress to minimize over-reaction byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons in the cyclopropane ring (δ 1.5–2.5 ppm), biphenyl aromatic protons (δ 7.2–7.8 ppm), and hydrazide NH signals (δ 8.5–9.5 ppm) .
- ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and imine (C=N, δ 150–160 ppm) groups .
- Infrared (IR) Spectroscopy: Stretching bands for C=O (1650–1700 cm⁻¹), C=N (1590–1640 cm⁻¹), and N-H (3200–3350 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular configuration of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural elucidation:
Q. What computational methods are recommended to predict the reactivity of this compound with transition metal ions?
Methodological Answer:
- Density Functional Theory (DFT):
- Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electron density maps, highlighting nucleophilic (hydrazide N) and electrophilic (imine C) sites .
- Frontier Molecular Orbital (FMO) analysis predicts binding affinity with metals (e.g., ΔE between HOMO and LUMO <3 eV suggests high reactivity) .
- Molecular Docking: Simulate interactions with metalloenzyme active sites (e.g., tyrosinase) using AutoDock Vina to estimate binding energies (ΔG < −7 kcal/mol indicates strong binding) .
Q. How can researchers resolve contradictory data on the compound’s solubility and stability under varying pH conditions?
Methodological Answer:
- Controlled Solubility Studies:
- Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers (pH 2–12) .
- Compare UV-Vis absorbance (λmax ~280 nm) in DMSO vs. PBS to assess solvent-dependent stability .
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (>200°C indicates thermal stability) .
- pH-Dependent NMR: Track structural changes (e.g., imine tautomerization) in deuterated buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
